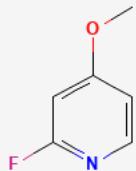


An In-depth Technical Guide to 2-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methoxypyridine


Cat. No.: B063832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 175965-83-0 Chemical Formula: C₆H₆FNO Molecular Weight: 127.12 g/mol [\[1\]](#)

Structure:

SMILES: COC1=CC(=NC=C1)F[\[1\]](#)

InChI: InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3[\[1\]](#)

Abstract

2-Fluoro-4-methoxypyridine is a fluorinated heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom at the 2-position and a methoxy group at the 4-position of the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

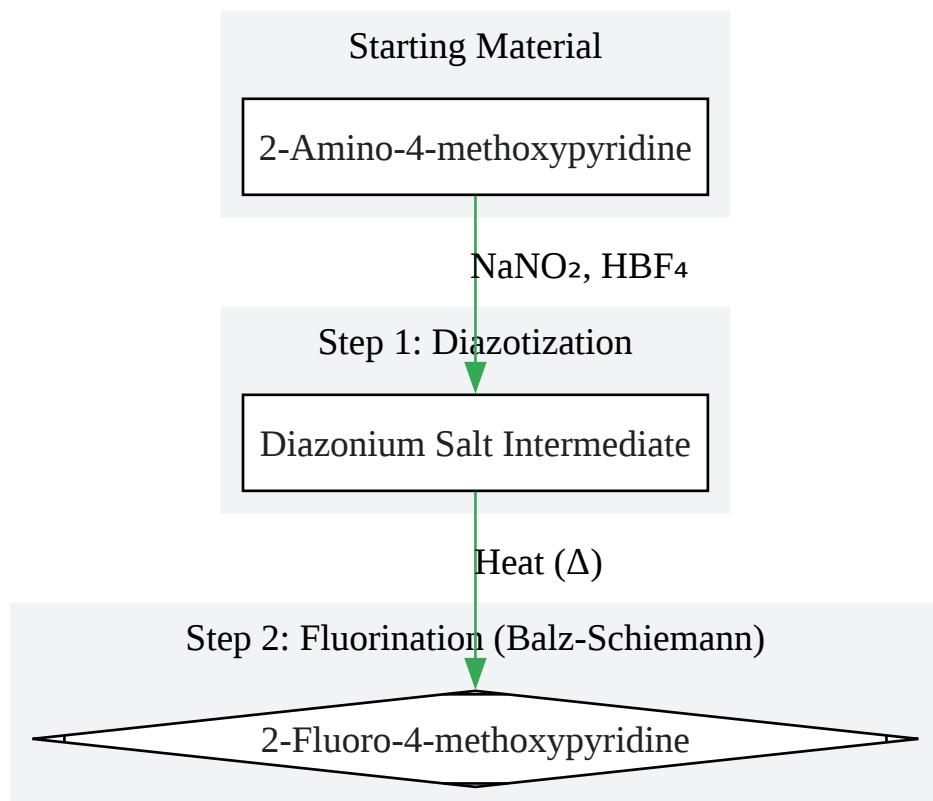
and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. This guide provides a summary of its properties, a plausible synthesis pathway, and discusses its potential applications based on the utility of structurally related compounds. It is important to note that while the physicochemical properties are documented, detailed experimental protocols and spectroscopic data for this specific isomer are not widely available in peer-reviewed literature.

Physicochemical and Safety Data

A summary of the key quantitative data for **2-Fluoro-4-methoxypyridine** is presented below.

Property	Value	Source(s)
Molecular Weight	127.12 g/mol	[1]
Density	1.146 g/cm ³	[2]
Boiling Point	166.6 °C at 760 mmHg	[2]
CAS Number	175965-83-0	[1]
Molecular Formula	C ₆ H ₆ FNO	[1]

Safety and Hazard Information:[\[1\]](#)


- GHS Pictograms: Danger
- Hazard Statements:
 - H226: Flammable liquid and vapor
 - H302: Harmful if swallowed
 - H315: Causes skin irritation
 - H318: Causes serious eye damage
 - H335: May cause respiratory irritation

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2-Fluoro-4-methoxypyridine** are not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the preparation of fluoropyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by fluorodediazoniation.[3]

Proposed Synthesis Workflow

The diagram below illustrates a potential synthetic pathway starting from 2-amino-4-methoxypyridine.

[Click to download full resolution via product page](#)

A proposed synthesis workflow for **2-Fluoro-4-methoxypyridine**.

Generalized Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the Balz-Schiemann reaction for analogous compounds and would require optimization for the synthesis of **2-Fluoro-4-methoxypyridine**.

- **Diazotization:**

- Dissolve 2-amino-4-methoxypyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF_4), at a low temperature (typically 0-5 °C).
- Slowly add a solution of sodium nitrite (NaNO_2) in water to the reaction mixture while maintaining the low temperature to form the diazonium tetrafluoroborate salt intermediate.

- **Fluorination:**

- The resulting diazonium salt is then thermally decomposed. This can often be done by gently warming the reaction mixture. The decomposition releases nitrogen gas and results in the formation of **2-Fluoro-4-methoxypyridine**.

- **Work-up and Purification:**

- The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
- The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by distillation or column chromatography.

Spectroscopic Data

Experimental ^1H and ^{13}C NMR spectra for **2-Fluoro-4-methoxypyridine** are not widely available. However, based on the structure and data for analogous compounds, the following spectral features can be anticipated:

- ^1H NMR: The spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The fluorine atom at the 2-position will cause splitting of the adjacent proton signals.

- ^{13}C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other carbons of the pyridine ring will also show smaller couplings to the fluorine atom.[4]

Applications in Research and Drug Development

While specific applications of **2-Fluoro-4-methoxypyridine** are not extensively documented, its structural motifs are found in compounds with significant biological activity. The utility of this compound can be inferred from the applications of its close analogs, such as 2-fluoro-4-methylpyridine.

Fluorinated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to:

- Enhanced metabolic stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.
- Increased binding affinity: Fluorine can participate in favorable interactions with biological targets.
- Modified lipophilicity and bioavailability: The introduction of fluorine can modulate how a drug is absorbed, distributed, metabolized, and excreted.

2-Fluoro-4-methylpyridine, a closely related compound, is used in the synthesis of p38 MAP kinase inhibitors, which are investigated for the treatment of inflammatory diseases.[6] It is also a precursor for acetylcholine release-enhancing agents with potential applications in treating cognitive disorders. Given these examples, **2-Fluoro-4-methoxypyridine** is a promising building block for creating libraries of novel compounds for drug discovery screening and for the synthesis of complex target molecules in medicinal chemistry. The 2-fluoro substituent provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents
[patents.google.com]
- 4. University of Ottawa NMR Facility Blog: ¹³C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. innospk.com [innospk.com]
- 6. An optimized and versatile synthesis to pyridylimidazole-type p38 α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/C5OB01505G [pubs.rsc.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-4-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063832#2-fluoro-4-methoxypyridine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com